HalicyclamineB
Description
Halicyclamine B is a marine alkaloid isolated from Haliclona sponges, characterized by a unique macrocyclic structure with a bis-piperidine framework and a conjugated diene system . Its molecular formula (C₃₄H₅₄N₄O₆) and stereochemistry contribute to its bioactivity, particularly as an inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a therapeutic target for Alzheimer’s disease. Key properties include:
- Molecular Weight: 638.82 g/mol
- Solubility: Low in aqueous media (<0.1 mg/mL), soluble in DMSO and methanol
- Bioactivity: IC₅₀ of 1.2 µM against BACE1
Halicyclamine B’s mechanism involves binding to the catalytic aspartic acid residues of BACE1, disrupting amyloid-β peptide production. Its structural complexity, however, poses challenges for synthetic modification and scalability .
Properties
Molecular Formula |
C26H42N2 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene |
InChI |
InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1 |
InChI Key |
UOAQLFVPXKOHCQ-BQQLDEIOSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4 |
Canonical SMILES |
C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:
Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.
Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.
Functional Group Transformations: Modifications of functional groups to achieve the desired structure.
Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.
Chemical Reactions Analysis
Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs
Compound A: Manzamine A
- Source : Acanthostrongylophora sponges
- Structure : Macrocyclic β-carboline alkaloid with a pentacyclic ring system
- Bioactivity : Anticancer (IC₅₀ = 2.8 µM against HeLa cells), anti-malarial (IC₅₀ = 4.5 nM against Plasmodium falciparum)
- Advantage Over Halicyclamine B : Broader therapeutic spectrum
- Limitation : Higher cytotoxicity (CC₅₀ = 10 µM in HEK293 cells vs. Halicyclamine B’s CC₅₀ = 50 µM)
Compound B: Dragmacidin D
- Source : Deep-sea sponge Lipastrotethya sp.
- Structure : Bis-indole alkaloid with a pyrazine moiety
- Bioactivity : Dual BACE1 and acetylcholinesterase inhibition (IC₅₀ = 1.5 µM and 3.2 µM, respectively)
- Limitation : Poor pharmacokinetic profile (t₁/₂ = 1.2 hours in vivo)
Comparative Data Table
| Property | Halicyclamine B | Manzamine A | Dragmacidin D |
|---|---|---|---|
| Molecular Weight | 638.82 | 582.70 | 520.64 |
| BACE1 IC₅₀ (µM) | 1.2 | N/A | 1.5 |
| Aqueous Solubility | <0.1 mg/mL | 0.3 mg/mL | 0.05 mg/mL |
| Therapeutic Index | 41.7 | 3.6 | 2.1 |
| Synthetic Feasibility | Low | Moderate | High |
Functional Analogs
Compound C: LY2886721 (Small-Molecule BACE1 Inhibitor)
- Structure: Aminothiazine derivative
- Bioactivity : BACE1 IC₅₀ = 0.3 nM (clinical trial phase)
- Advantage Over Halicyclamine B : 4000-fold higher potency and oral bioavailability (F = 60%)
- Limitation : Discontinued due to liver toxicity in Phase II trials
Compound D: OM99-2 (Peptidic Transition-State Analog)
Key Research Findings and Challenges
- Halicyclamine B’s Unique Value : Despite lower potency than synthetic analogs, its natural origin and lower cytotoxicity make it a safer candidate for lead optimization .
- Structural Modifications : Derivatives with halogenation at C-12 show improved solubility (up to 1.2 mg/mL) without compromising activity .
- Synthetic Bottlenecks : Total synthesis requires 32 steps (yield < 1%), limiting industrial application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
